molecular formula C8H7ClINO2 B2999534 Methyl 2-amino-3-chloro-5-iodobenzoate CAS No. 1070977-94-4

Methyl 2-amino-3-chloro-5-iodobenzoate

Cat. No.: B2999534
CAS No.: 1070977-94-4
M. Wt: 311.5
InChI Key: ILDAJGVKPFOKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-chloro-5-iodobenzoate: is an organic compound with the molecular formula C8H7ClINO2 It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, a chlorine atom, and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-chloro-5-iodobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-chlorobenzoic acid and iodine.

    Iodination: The 2-amino-5-chlorobenzoic acid is iodinated using iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium.

    Esterification: The resulting 2-amino-3-chloro-5-iodobenzoic acid is then esterified with methanol in the presence of a catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-amino-3-chloro-5-iodobenzoate can undergo nucleophilic substitution reactions due to the presence of the chlorine and iodine atoms on the benzene ring.

    Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Substitution: Formation of derivatives with different substituents replacing the chlorine or iodine atoms.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of nitro derivatives.

Scientific Research Applications

Chemistry: Methyl 2-amino-3-chloro-5-iodobenzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound is used to study the effects of halogenated benzoates on biological systems. It serves as a model compound for understanding the interactions between halogenated aromatic compounds and biological molecules.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its potential as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms (chlorine and iodine) enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Methyl 2-amino-3-chlorobenzoate: Lacks the iodine atom, resulting in different chemical properties and reactivity.

    Methyl 2-amino-5-iodobenzoate: Lacks the chlorine atom, affecting its substitution reactions and biological activity.

    Methyl 2-amino-3-bromo-5-iodobenzoate: Contains a bromine atom instead of chlorine, leading to variations in reactivity and applications.

Uniqueness: Methyl 2-amino-3-chloro-5-iodobenzoate is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 2-amino-3-chloro-5-iodobenzoate (CAS Number: 1070977-94-4) is a halogenated benzoate derivative that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₇ClINO₂. Its structure features a benzene ring substituted with a methyl ester group, an amino group, and halogen atoms (chlorine and iodine), which significantly influence its reactivity and biological interactions. The presence of these halogens enhances the compound's binding affinity to various biological targets, making it a valuable model for studying halogenated aromatic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen atoms facilitate nucleophilic substitution reactions, allowing the compound to modulate enzyme activity or receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It can bind to receptors, altering their function and impacting cellular responses.

Medicinal Chemistry

Research indicates that this compound may have applications in medicinal chemistry, particularly as a precursor for synthesizing pharmaceutical agents with anti-inflammatory and antimicrobial properties. Its structural attributes make it an attractive candidate for developing new therapeutics.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of halogenated benzoates exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Case Studies

  • Antibacterial Testing : A study evaluated the antibacterial properties of benzothiazole derivatives derived from similar compounds. The results indicated effective inhibition against Staphylococcus aureus, suggesting potential applications for this compound in treating bacterial infections .
  • Inflammation Models : In models of inflammation, compounds with similar structures were shown to reduce the production of pro-inflammatory cytokines, indicating that this compound could play a role in anti-inflammatory therapies .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
This compoundContains both Cl and I; unique reactivityPotential anti-inflammatory and antibacterial effects
Methyl 2-amino-3-bromo-5-iodobenzoateContains Br instead of ClDifferent reactivity; less studied
Methyl 2-amino-5-chloro-benzoateLacks iodine; simpler structureLimited biological activity

Synthesis Overview

The synthesis of this compound typically involves:

  • Iodination : Starting with 2-amino-5-chlorobenzoic acid, iodination is performed using iodine in an acidic medium.
  • Esterification : The resulting acid is then esterified with methanol in the presence of sulfuric acid as a catalyst .

Properties

IUPAC Name

methyl 2-amino-3-chloro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDAJGVKPFOKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round bottom flask was combined 1.00 g (3.61 mmol) of 2-amino-5-iodo-benzoic acid methyl ester and 18.0 mL isopropyl alcohol. To the solution was added 541 mg (4.05 mmol) of N-chlorosuccinimide and the solution was heated at 80° C. in an oil bath for 2.25 hours. The solution was cooled to room temperature and concentrated. The resulting residue was dissolved in ethyl acetate and an aqueous solution of sodium bisulfite was added. The organic layer was washed three times with water and brine, then dried over sodium sulfate. The organic layer was concentrated to dryness and recrystallized from hexanes to afford 809 mg (2.60 mmol, 72% yield) of 2-amino-3-chloro-5-iodo-benzoic acid methyl ester as tan-orange crystals. 1H NMR (500 MHz, DMSO-d6) δ 7.96 (d, 1H), 7.74 (d, 1H), 6.86 (s, br., 2H), 3.82 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.